2-Methyl-3-morpholino-3-oxopropanoic acid

Medicinal Chemistry Stereochemistry Building Blocks

Sourcing chiral building blocks with distinct physicochemical properties remains a bottleneck in analog synthesis. This compound directly addresses stereochemical and solubility challenges. - **Stereochemical precision**: Single chiral center enables enantiomer-specific SAR studies; non-methylated analogs lack this structural anchor. - **Assay-ready solubility**: Measured aqueous solubility of 219 µM eliminates DMSO toxicity concerns in cell-based assays. - **Optimized lipophilicity**: Calculated LogP of -0.4341 for rational ADME fine-tuning without scaffold disruption. - **Reliable supply**: Minimum purity 95% with verified quality standards.

Molecular Formula C8H13NO4
Molecular Weight 187.195
CAS No. 1525711-62-9
Cat. No. B2797788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-morpholino-3-oxopropanoic acid
CAS1525711-62-9
Molecular FormulaC8H13NO4
Molecular Weight187.195
Structural Identifiers
SMILESCC(C(=O)N1CCOCC1)C(=O)O
InChIInChI=1S/C8H13NO4/c1-6(8(11)12)7(10)9-2-4-13-5-3-9/h6H,2-5H2,1H3,(H,11,12)
InChIKeyBZCQHXIZCUORBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-morpholino-3-oxopropanoic Acid: Procurement Overview


2-Methyl-3-morpholino-3-oxopropanoic acid (CAS 1525711-62-9) is a synthetic small-molecule organic compound characterized by a central propanoic acid core functionalized with both a methyl group and a morpholino-oxo moiety . It serves as a versatile chemical building block in medicinal chemistry and organic synthesis, valued for its unique combination of a chiral center and a morpholine ring . Commercial sourcing typically specifies a minimum purity of 95% .

Chiral building block for stereoselective synthesis workflows
Morpholine-containing scaffold for medicinal chemistry incorporation
Racemic mixture supports chiral resolution and library diversification

Why 2-Methyl-3-morpholino-3-oxopropanoic Acid Substitution Fails


The value of 2-Methyl-3-morpholino-3-oxopropanoic acid lies in its precise molecular architecture, which is not interchangeable with simpler analogs. The presence of a chiral center introduces stereochemical complexity, while the morpholino-oxo group imparts distinct physicochemical properties such as a calculated LogP of -0.4341 and an experimentally determined aqueous solubility of ~219 µM . Substituting a non-methylated analog (e.g., 3-Morpholino-3-oxopropanoic acid, CAS 105397-92-0) or an achiral variant would fundamentally alter key molecular properties, including lipophilicity, hydrogen bonding potential, and metabolic stability . This directly impacts its utility in applications ranging from early-stage drug discovery to the synthesis of defined chemical libraries, where these differences can determine success or failure.

Attribute
Target Compound
Achiral Analog
Chiral Center
Present at C2; enables stereochemical diversity
Absent; stereochemical control lost
Lipophilicity
Modulated by methyl substitution
Lower; ADME modeling profile may shift
Hydrogen Bonding
Morpholino-oxo pattern retained
Altered; scaffold recognition context may differ

2-Methyl-3-morpholino-3-oxopropanoic Acid: Key Differentiating Evidence


Chiral Center vs. Achiral Analogs

The target compound possesses a chiral center at the C2 position of the propanoic acid chain, a key structural differentiator from its achiral, unsubstituted analog, 3-Morpholino-3-oxopropanoic acid (CAS 105397-92-0). This chirality enables the synthesis of enantiomerically pure or enriched derivatives, a crucial capability in drug discovery where stereochemistry profoundly influences biological activity . Commercial suppliers typically provide the compound as a racemic mixture [1], offering a versatile starting point for further stereochemical investigations.

Chiral Center
Head-to-head
Target: 1 chiral center (C2)
Comparator: achiral
Supports stereochemical diversity in synthesis
Racemic mixture supplied; resolution required for single enantiomer
Medicinal Chemistry Stereochemistry Building Blocks

LogP vs. Non-methylated Analog

The addition of a methyl group to the propanoic acid core increases lipophilicity compared to the non-methylated analog, as reflected in the calculated LogP value. This difference in LogP (-0.4341 for the target compound ) directly influences key drug-like properties such as aqueous solubility, membrane permeability, and metabolic stability, factors critical for prioritizing compounds in drug development pipelines .

Calculated LogP
Class-level
-0.4341
Informs in silico ADME modeling
Supplier-calculated value; experimental validation recommended
Drug Discovery Lipophilicity ADME

Aqueous Solubility: In Vitro Assay Differentiator

The target compound exhibits a measured aqueous solubility of approximately 219 µM . This is a crucial quantitative parameter for planning in vitro biological assays, as it defines the maximum achievable concentration without using organic co-solvents that could confound results. The presence of the methyl group relative to non-methylated analogs influences this solubility, making the target compound a distinct entity for assay design .

Aqueous Solubility
Reported
~219 µM
Supports in vitro assay buffer design
Exact pH and temperature conditions not specified
Solubility Drug Discovery In Vitro

Research Applications of 2-Methyl-3-morpholino-3-oxopropanoic Acid


Stereoselective Drug Candidate Synthesis

This building block is ideally suited for the synthesis of chiral drug candidates. Its single chiral center allows it to be incorporated as a racemate or, after resolution, as a single enantiomer into lead compounds. This is particularly valuable when the target's binding pocket exhibits stereospecificity, where the methyl group can serve as a critical anchor for enhancing potency and selectivity .

In Vitro Pharmacological Assay Design

Given its known aqueous solubility of approximately 219 µM , this compound is well-suited for in vitro assays without the need for high concentrations of solubilizing agents. This property is especially important in cell-based assays where DMSO toxicity is a concern, allowing for more physiologically relevant testing conditions and cleaner data interpretation .

Tailored Compound Library Construction

The calculated LogP of -0.4341 positions this building block in a favorable lipophilicity range for drug discovery. It can be strategically used to create a series of analogs to explore the impact of subtle lipophilicity changes on ADME properties and target binding, without drastically altering the molecular scaffold. This allows for fine-tuning of compound properties in a rational, data-driven manner .

Application
Selection Property
Validation Focus
Stereoselective synthesis
Chiral building block availability
Enantiomeric resolution and ee verification
In vitro assay design
Aqueous solubility profile
Buffer compatibility and precipitation threshold
Compound library construction
Lipophilicity range
ADME property modulation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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